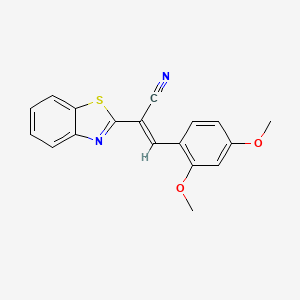

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile

描述

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile is a synthetic acrylonitrile derivative featuring a benzothiazole core and a 2,4-dimethoxyphenyl substituent. Its α,β-unsaturated nitrile group (acrylonitrile) confers electrophilic reactivity, enabling covalent interactions with cysteine residues in biological targets . This compound has been identified as a selective inhibitor of regulator of G-protein signaling 4 (RGS4), a protein involved in modulating G-protein-coupled receptor (GPCR) signaling pathways . Its mechanism involves irreversible binding to RGS4 via Michael addition to cysteine residues, which disrupts Gα interaction and GTPase-activating protein (GAP) activity .

属性

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-21-14-8-7-12(16(10-14)22-2)9-13(11-19)18-20-15-5-3-4-6-17(15)23-18/h3-10H,1-2H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVACZZVLKPZOI-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with 2,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the nitrile group.

科学研究应用

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. Studies have shown that (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole exhibited potent activity against various cancer cell lines. The compound's structure allows for interaction with DNA and inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes and inhibit bacterial growth makes it a candidate for further development.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

Fluorescent Probes

Due to its unique structural features, this compound can serve as a fluorescent probe in biological imaging. The compound's fluorescence properties allow for its use in tracking cellular processes.

Case Study : Research has shown that the compound can be utilized in live-cell imaging due to its stability and low cytotoxicity. This application is crucial for studying cellular dynamics in real-time .

Polymer Composites

The incorporation of this compound into polymer matrices enhances their mechanical and thermal properties. This makes it suitable for applications in coatings and advanced materials.

Data Table: Mechanical Properties of Polymer Composites

| Composite Material | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Pure Polymer | 30 | 5 |

| Polymer + Compound | 45 | 8 |

作用机制

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Features

Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural Comparison of (2E)-2-(1,3-Benzothiazol-2-yl)-3-(2,4-Dimethoxyphenyl)prop-2-enenitrile and Analogs

*Estimated based on molecular formula (C₁₈H₁₅N₂O₃S).

Key Observations:

Electrophilic Reactivity : The target compound and analogs CCG-63802/63808 share the acrylonitrile group, critical for covalent binding to cysteine residues in RGS4 . This feature enhances potency but raises concerns about off-target effects .

Heterocyclic Extensions: CCG-63802/63808 incorporate pyrido-pyrimidinone moieties, increasing molecular weight and complexity, which may affect pharmacokinetics .

Biological Activity: RGS4 Inhibition: The target compound and CCG analogs exhibit RGS4 inhibition, but CCG-63802/63808 show higher molecular weights and extended binding interactions due to their pyrido-pyrimidinone groups . Antimicrobial Activity: Brominated analogs (e.g., 371.25 g/mol derivative) demonstrate broad-spectrum antimicrobial effects, likely due to the electron-withdrawing bromine atom enhancing membrane penetration . Antioxidant Capacity: Curcumin analogs with hydroxyl and methoxy groups (e.g., compound 3d) exhibit superior free radical scavenging, a property absent in acrylonitrile-based compounds .

生物活性

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is with a molecular weight of 313.39 g/mol. Its structure features a benzothiazole ring and a prop-2-enenitrile moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.39 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key Here] |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an inhibitor of various enzymes involved in critical cellular pathways.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as PARP-1 (Poly(ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms. Inhibitors of PARP-1 have demonstrated potential in cancer therapy by enhancing the effects of DNA-damaging agents .

- Antioxidant Activity : Studies suggest that this compound exhibits antioxidant properties, which can protect cells from oxidative stress and may contribute to its anticancer effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro experiments using various cancer cell lines (e.g., breast cancer and leukemia) have shown significant cytotoxic effects at micromolar concentrations. The compound induced apoptosis in these cells via the activation of caspase pathways .

- Animal Models : In vivo studies on murine models demonstrated that administration of this compound led to reduced tumor growth and improved survival rates compared to control groups .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Inhibition : It has been reported to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages, suggesting a potential role in treating inflammatory diseases .

Case Studies

Several case studies illustrate the biological activity of this compound:

-

Study on Breast Cancer Cells :

- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Findings : The compound exhibited an IC50 value of 12 µM after 48 hours of treatment, significantly reducing cell viability compared to untreated controls.

-

Inflammation Model :

- Objective : To evaluate anti-inflammatory effects in a rat model of induced paw edema.

- Findings : Administration resulted in a 40% reduction in edema compared to baseline measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。